![molecular formula C6H4ClF2N B598245 2-Chloro-4-(difluoromethyl)pyridine CAS No. 1204296-03-6](/img/structure/B598245.png)
2-Chloro-4-(difluoromethyl)pyridine
Overview
Description
2-Chloro-4-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H4ClF2N . It has a molecular weight of 163.55 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 163.55 . The InChI code for this compound is 1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H .Scientific Research Applications
Synthesis of Related Compounds
It serves as a key intermediate in the synthesis of other compounds. For instance, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an important intermediate for synthesizing the herbicide trifloxysulfuron, can be synthesized from nicotinamide using Hofmann degradation and other processes (Zuo Hang-dong, 2010).
Medicinal Chemistry Research
It is used in medicinal chemistry. A study presented the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative with potential applications in medicinal chemistry (M. P. Catalani et al., 2010).
Applications in Pharmaceuticals and Agrochemicals
2-Chloro-5-trifluoromethyl pyridine, a related compound, is used as an intermediate in pharmaceuticals, agrochemicals, biochemicals, particularly in herbicides (Li Zheng-xiong, 2004).
Halogen Shuffling in Pyridines
A study investigated halogen shuffling in pyridines and demonstrated how 2-chloro-6-(trifluoromethyl)pyridine can be converted into different derivatives, which can be used for further chemical manipulation (F. Mongin et al., 1998).
Palladium-catalyzed Synthesis
Another study showed the synthesis of 2-(2,4-Difluorophenyl)pyridine using a palladium-catalyzed reaction, demonstrating another potential application of similar compounds (Ding Yuqiang, 2011).
Investigation of Antimicrobial Activities
A study explored the antimicrobial activities, DNA interaction, structural, and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine, revealing its potential use in biological applications (M. Evecen et al., 2017).
Safety and Hazards
The safety information for 2-Chloro-4-(difluoromethyl)pyridine includes several hazard statements: H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for the research and application of 2-Chloro-4-(difluoromethyl)pyridine and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Mechanism of Action
Target of Action
2-Chloro-4-(difluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the protection of crops from pests . The primary targets of this compound are the pests that affect crop yield .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that tfmp derivatives have applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
It is known that the compound is used in the protection of crops from pests , suggesting that it may have pesticidal effects at the molecular and cellular level.
properties
IUPAC Name |
2-chloro-4-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNIYQCVDLBGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672354 | |
Record name | 2-Chloro-4-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204296-03-6 | |
Record name | 2-Chloro-4-(difluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(difluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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